molecular formula C10H7BrFN3O B12927620 4(1H)-Pyrimidinone, 2-amino-5-bromo-6-(2-fluorophenyl)- CAS No. 74602-56-5

4(1H)-Pyrimidinone, 2-amino-5-bromo-6-(2-fluorophenyl)-

Cat. No.: B12927620
CAS No.: 74602-56-5
M. Wt: 284.08 g/mol
InChI Key: UHKUZWMIMIJLAZ-UHFFFAOYSA-N
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Description

This compound, abbreviated in literature as ABOFPP, is a halogenated pyrimidinone derivative with a 2-fluorophenyl substituent at the 6-position and a bromine atom at the 5-position. It belongs to a class of pyrimidinones known for their immunomodulatory and antitumor activities.

Properties

CAS No.

74602-56-5

Molecular Formula

C10H7BrFN3O

Molecular Weight

284.08 g/mol

IUPAC Name

2-amino-5-bromo-4-(2-fluorophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7BrFN3O/c11-7-8(14-10(13)15-9(7)16)5-3-1-2-4-6(5)12/h1-4H,(H3,13,14,15,16)

InChI Key

UHKUZWMIMIJLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC(=N2)N)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one typically involves the reaction of 2-fluoroaniline with 2,4,5-tribromopyrimidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives .

Scientific Research Applications

2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-6-(2-fluorophenyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Antitumor Efficacy

Key structural analogs differ in halogen substitutions (Br vs. I) and phenyl ring fluorination patterns. These modifications influence potency, bioavailability, and therapeutic outcomes:

Compound Name Substituents Key Findings References
ABOFPP 5-Br, 6-(2-fluorophenyl) Synergistic with CY (180% increased lifespan in P388 leukemia models)
ABMFPP 5-Br, 6-(3-fluorophenyl) Similar synergy with CY but lower long-term survival vs. ABDFPP/AIDFPP
ABPP 5-Br, 6-phenyl (no fluorine) Moderate antitumor activity; effective orally against bladder tumors
AIPP 5-I, 6-phenyl (no fluorine) Comparable efficacy to ABPP but with potential pharmacokinetic advantages
ABDFPP 5-Br, 6-(2,5-difluorophenyl) Superior potency (40% cure rate in bladder tumors)
AIDFPP 5-I, 6-(2,3-difluorophenyl) Enhanced antitumor activity; mg/kg efficacy exceeds ABPP/ABMFPP
Key Observations:
  • Fluorine Position : ABOFPP (2-fluorophenyl) and ABMFPP (3-fluorophenyl) showed comparable synergy with CY, but ABDFPP/AIDFPP (multiple fluorines) exhibited superior standalone efficacy, suggesting that additional fluorine atoms enhance target engagement or metabolic stability .
  • Halogen Substitution : Iodo derivatives (e.g., AIDFPP, AIPP) demonstrated higher potency than bromo analogs, likely due to increased electron-withdrawing effects and lipophilicity .
  • Combination Therapy: ABOFPP and ABMFPP required CY pretreatment to reduce tumor burden, while ABDFPP/AIDFPP achieved curative effects as monotherapies, indicating structural optimization reduces reliance on combination regimens .

Mechanism of Action and Immune Modulation

Pyrimidinones like ABOFPP induce interferon production and stimulate immune responses. However, their antitumor effects correlate poorly with interferon levels, suggesting alternative pathways (e.g., direct cytotoxicity or T-cell activation) . ABDFPP and AIDFPP’s higher cure rates in bladder tumors may stem from enhanced apoptotic signaling or resistance to tumor immune evasion mechanisms .

Pharmacokinetic and Toxicity Profiles

  • ABDFPP/AIDFPP : Achieved therapeutic effects at lower doses (500 mg/kg vs. ABPP’s 1000 mg/kg), implying improved safety margins .
  • AIPP/ABPP: Showed efficacy against lung metastases but were ineffective in immunocompromised hosts, highlighting immune-dependent mechanisms .

Biological Activity

4(1H)-Pyrimidinone, 2-amino-5-bromo-6-(2-fluorophenyl)-, commonly referred to as 2-amino-5-bromo-6-(2-fluorophenyl)-4(3H)pyrimidinone, is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an amino group, a bromine atom, and a fluorophenyl group, which contribute to its interactions with biological targets.

  • Molecular Formula: C10H7BrFN3O
  • Molecular Weight: 284.08 g/mol
  • CAS Number: 74602-56-5
  • Structure:
    • Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the amino and fluorophenyl groups enhances its binding affinity to various proteins and enzymes, which can modulate their activity. For example, the bromine atom can influence the compound's reactivity and selectivity towards its targets.

Antimicrobial Activity

Research indicates that compounds similar to 4(1H)-pyrimidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that related pyrimidinones could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer potential. A study focusing on pyrimidinone derivatives found that certain structural modifications could enhance cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The most active derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .

Inhibition of Kinases

Recent studies have explored the role of pyrimidinone compounds in inhibiting specific kinases involved in cancer progression. For instance, some derivatives were shown to inhibit Pim-1 kinase, which is implicated in various malignancies. The inhibition of Pim-1 was associated with reduced cell proliferation in cancer cell lines .

Case Studies

Case Study 1: Anticancer Activity
In a comparative study of several pyrimidinone derivatives, compound 7a was identified as having the highest cytotoxic effect on MCF7 cells with an IC50 value of 1.18 μM. This study highlights the potential of modifying the pyrimidinone structure to enhance biological activity against cancer cells .

Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various pyrimidinone derivatives against common pathogens. The results indicated that compounds with similar structures to 4(1H)-pyrimidinone demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting their use as potential antimicrobial agents.

Data Summary

Property Value
Molecular FormulaC10H7BrFN3O
Molecular Weight284.08 g/mol
CAS Number74602-56-5
Antimicrobial ActivitySignificant inhibition
Anticancer ActivityIC50 (MCF7): 1.18 μM
Kinase InhibitionActive against Pim-1

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